

Impurity profiling of Crisaborole: 2-Hydroxy-3-(hydroxymethyl)benzotrile detection

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Compound of Interest

Compound Name: 2-Hydroxy-3-(hydroxymethyl)benzotrile

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Technical Support Center: Impurity Profiling of Crisaborole

Focus: Detection of Hydroxymethyl-Phenoxy Benzotrile Derivatives

Technical Deep Dive: The Target Impurity

Subject: 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzotrile Common Aliases: Crisaborole Impurity 1, Des-boron Hydroxymethyl Impurity. CAS Registry Number: 2803552-55-6[1][2]

Origin & Causality

In the synthesis and degradation of Crisaborole (a benzoxaborole PDE-4 inhibitor), this impurity arises primarily through two pathways:

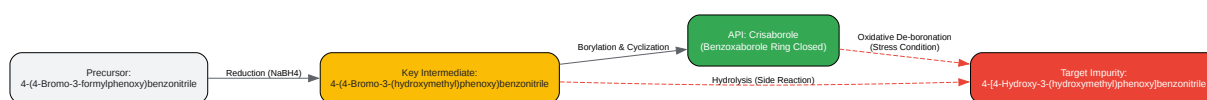
- **Process Intermediate Hydrolysis:** During the synthesis, the key intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzotrile undergoes hydrolysis where the bromine atom is displaced by a hydroxyl group, or the benzoxaborole ring fails to close/oxidatively opens.

- Oxidative De-boronation: The benzoxaborole ring is susceptible to oxidative stress. The boron atom can be extruded (de-boronation), resulting in a phenol derivative that retains the hydroxymethyl group (from the open ring form).

Why this matters: This impurity is structurally similar to the active pharmaceutical ingredient (API) but lacks the boron moiety essential for PDE-4 inhibition. Its presence indicates either incomplete reaction (if from precursor) or instability (if from degradation).

Visualizing the Impurity Pathway

The following diagram illustrates the structural relationship and formation pathway of the target impurity relative to Crisaborole.



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Figure 1: Formation pathways of the Hydroxymethyl-Phenoxy Benzotrile impurity via synthesis side-reaction or API degradation.

Analytical Method: Validated Protocol

Objective: Separation and quantification of the Hydroxymethyl impurity from Crisaborole and other related substances.

Instrument Parameters (UHPLC-MS/UV)

Parameter	Specification	Rationale
Column	Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-Phenyl, 100 x 2.1 mm, 1.8 µm)	Phenyl phases offer superior selectivity for aromatic impurities like benzonitriles compared to standard C18.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses ionization of the phenolic hydroxyl, improving peak shape.
Mobile Phase B	Acetonitrile (LC-MS Grade)	High elution strength for hydrophobic aromatic rings.
Flow Rate	0.4 mL/min	Optimized for UHPLC backpressure and MS ionization efficiency.
Column Temp	40°C	Improves mass transfer and reduces peak tailing.
Detection	UV @ 254 nm; MS (ESI+)	254 nm targets the benzonitrile chromophore. ESI+ (or ESI-) for trace confirmation.

Gradient Profile

- 0.0 min: 90% A / 10% B
- 2.0 min: 90% A / 10% B (Hold for polar degradants)
- 15.0 min: 10% A / 90% B (Linear ramp)
- 18.0 min: 10% A / 90% B (Wash)
- 18.1 min: 90% A / 10% B (Re-equilibration)

Troubleshooting Guide & FAQs

This section addresses specific issues researchers encounter when profiling this impurity.

Issue 1: Co-elution with the Bromo-Intermediate

Symptom: The target "Hydroxy" impurity co-elutes with the "Bromo" intermediate (CAS 906673-45-8).^{[3][4]} Root Cause: Both compounds have very similar hydrophobicities; the Bromo group and Hydroxyl group substitution on the same scaffold results in close retention times on C18 columns. Solution:

- Switch to Phenyl-Hexyl: The pi-pi interaction with the phenyl stationary phase differentiates the electron-donating Hydroxyl group from the electron-withdrawing Bromo group.
- Modify pH: Adjust Mobile Phase A to pH 2.5 (using TFA instead of Formic Acid if using UV only). This fully protonates the phenol, slightly increasing retention differentiation.

Issue 2: Peak Tailing

Symptom: The impurity peak exhibits a tailing factor > 1.5. Root Cause: Interaction between the free phenolic hydroxyl group and residual silanols on the column stationary phase. Solution:

- Increase Ionic Strength: Add 5-10 mM Ammonium Formate to Mobile Phase A.
- Column Choice: Ensure the use of an "end-capped" column to minimize silanol activity.

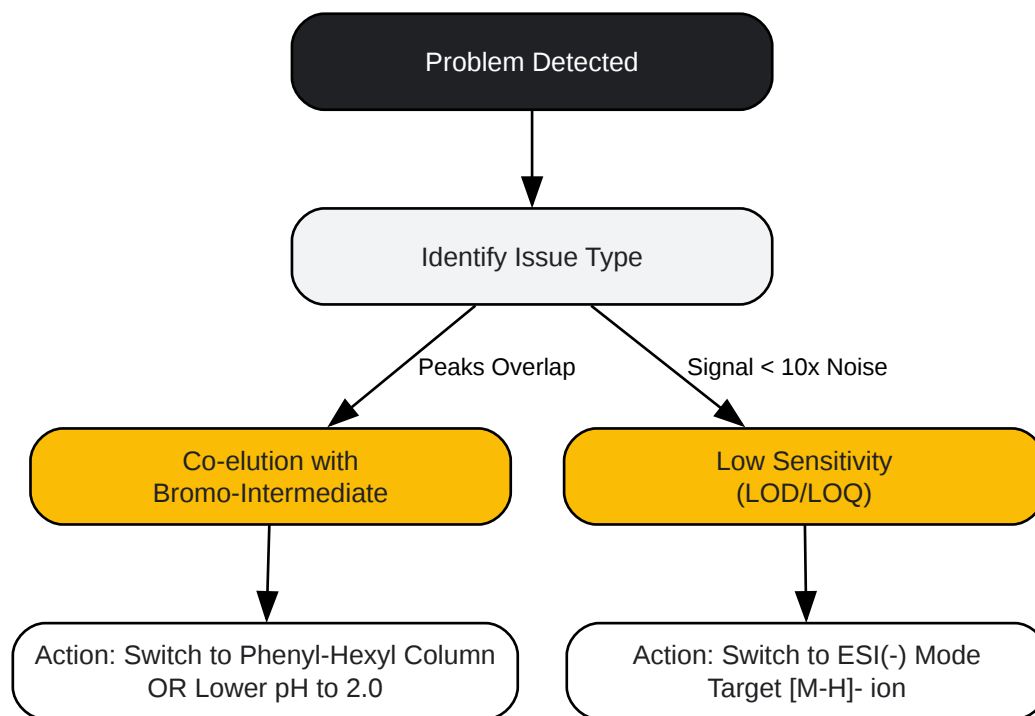
Issue 3: Mass Spec Signal Suppression

Symptom: Low sensitivity in LC-MS for the impurity despite visible UV absorbance. Root Cause: The nitrile group is electron-withdrawing, making protonation (ESI+) difficult. The phenolic group ionizes well in ESI- but might be suppressed by mobile phase additives. Solution:

- Switch Polarity: Attempt ESI Negative (ESI-) mode. The phenolic proton is acidic and deprotonates easily to form $[M-H]^-$.
- Monitor Adducts: In ESI+, look for Sodium $[M+Na]^+$ adducts rather than the protonated molecular ion $[M+H]^+$, as nitriles often form strong sodium adducts.

Troubleshooting Logic Tree

Use this decision matrix to resolve resolution or sensitivity issues.



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Figure 2: Decision matrix for optimizing the detection of Crisaborole impurities.

References

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